![molecular formula C11H14ClN3 B13872784 4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine, methyl, and isopropyl groups. Its structural features make it a valuable scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . The chlorination of the resulting intermediate with phosphorus oxychloride yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce reaction times . Additionally, the use of robust catalysts and solvents can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Potassium Osmate Hydrate and Sodium Periodate: Employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial for the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used in the development of anticancer agents, with studies demonstrating its efficacy against various cancer cell lines.
Industrial Applications: It is employed in the synthesis of pharmaceutical intermediates and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features and applications.
4,6-dichloro-5-(prop-2-en-1-yl)pyrimidine: Another derivative with distinct reactivity and applications.
Uniqueness
4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine, methyl, and isopropyl groups enhances its reactivity and potential as a versatile scaffold for drug development .
Propriétés
Formule moléculaire |
C11H14ClN3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3/c1-5(2)10-14-9(12)8-6(3)7(4)13-11(8)15-10/h5H,1-4H3,(H,13,14,15) |
Clé InChI |
BBHAZKRIIJGJDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=NC(=N2)C(C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




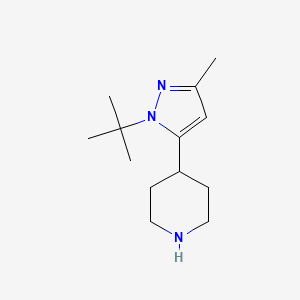
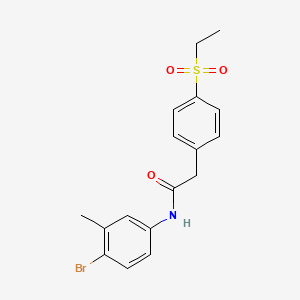

![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
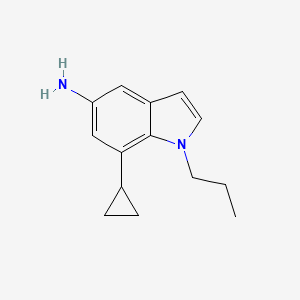
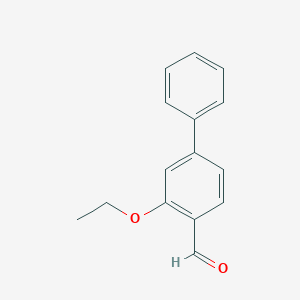
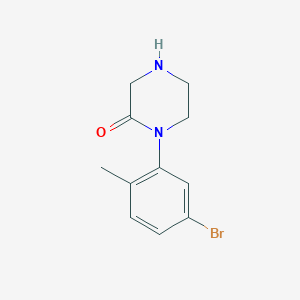
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)




